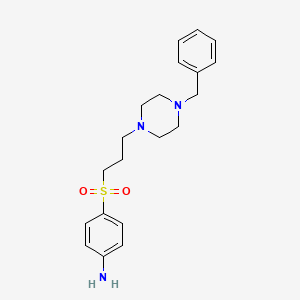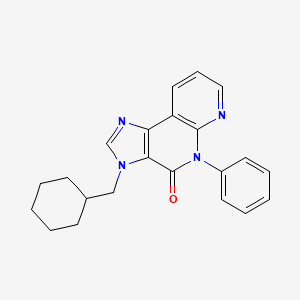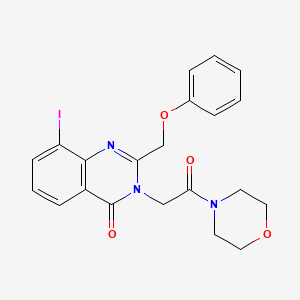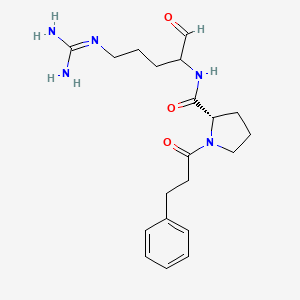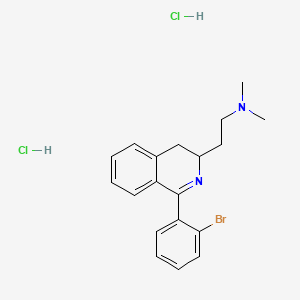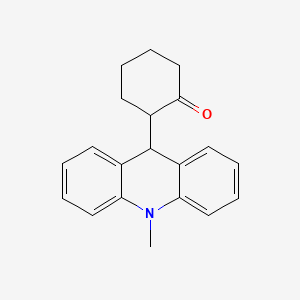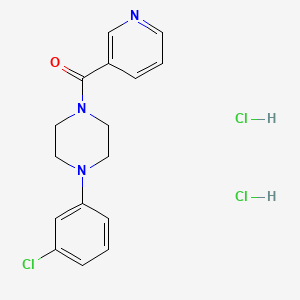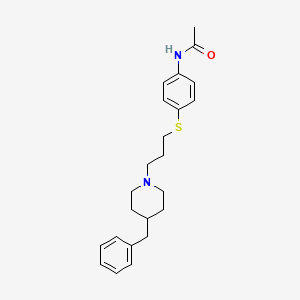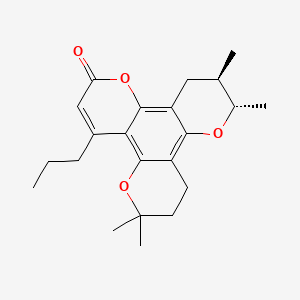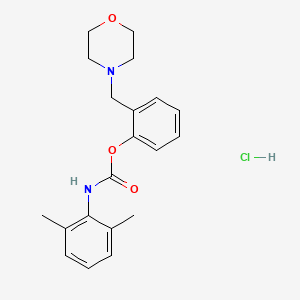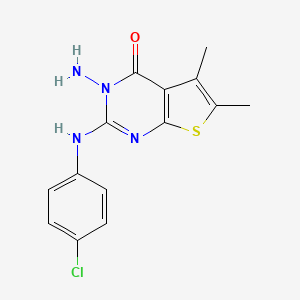
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- is a compound belonging to the thienopyrimidine class. Thienopyrimidines are bioisosteres and structural analogs of natural purines, and they exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- typically involves a multi-step process. One common method includes the cyclization of amino esters with formamide under reflux conditions . The preparation of similar compounds has been achieved through a three-step procedure involving the reaction of amino esters with formamide, followed by further modifications .
Chemical Reactions Analysis
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the thienopyrimidine ring, often using halogenating agents or nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown significant antimicrobial and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as dihydrofolate reductase and phosphodiesterase, which are crucial for cell proliferation and survival . Additionally, it acts as a vascular endothelial growth factor kinase inhibitor, disrupting angiogenesis in tumors .
Comparison with Similar Compounds
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
Thieno(2,3-d)pyrimidine-6-carboxamide derivatives: These compounds also exhibit antimicrobial and anticancer properties.
1H-pyrrolo(2,3-b)pyridine derivatives: These compounds are potent fibroblast growth factor receptor inhibitors and have shown promise in cancer therapy.
Properties
CAS No. |
175600-09-6 |
|---|---|
Molecular Formula |
C14H13ClN4OS |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
3-amino-2-(4-chloroanilino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13ClN4OS/c1-7-8(2)21-12-11(7)13(20)19(16)14(18-12)17-10-5-3-9(15)4-6-10/h3-6H,16H2,1-2H3,(H,17,18) |
InChI Key |
YTIMWFGNOZDIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)NC3=CC=C(C=C3)Cl)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


